molecular formula C18H19ClN4O4 B11369493 2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide

2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide

Cat. No.: B11369493
M. Wt: 390.8 g/mol
InChI Key: OXNJWPAYHZAZJB-UHFFFAOYSA-N
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Description

2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H19ClN4O4

Molecular Weight

390.8 g/mol

IUPAC Name

2-[2-chloro-6-ethoxy-4-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]phenoxy]acetamide

InChI

InChI=1S/C18H19ClN4O4/c1-2-26-15-6-10(5-12(19)17(15)27-9-16(20)24)8-21-11-3-4-13-14(7-11)23-18(25)22-13/h3-7,21H,2,8-9H2,1H3,(H2,20,24)(H2,22,23,25)

InChI Key

OXNJWPAYHZAZJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC(=O)N

Origin of Product

United States

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